molecular formula C7H13IN4O B2730739 N-(5-Azidopentyl)-2-iodoacetamide CAS No. 1594986-08-9

N-(5-Azidopentyl)-2-iodoacetamide

Cat. No.: B2730739
CAS No.: 1594986-08-9
M. Wt: 296.112
InChI Key: UDIYTIHWMVDFBH-UHFFFAOYSA-N
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Description

N-(5-Azidopentyl)-2-iodoacetamide is a heterobifunctional reagent designed for the selective labeling and study of cysteine residues in proteins and peptides. Its mechanism is twofold: the iodoacetamide group acts as an electrophile that selectively reacts with nucleophilic cysteine thiols in proteins, forming a stable thioether bond . Simultaneously, the terminal azide group on the pentyl linker serves as a bioorthogonal handle for subsequent conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other "click chemistry" reactions . This allows researchers to covalently attach a variety of probes, such as fluorophores for visualization or biotin for affinity purification and identification by mass spectrometry . As such, this compound is an invaluable tool in chemical biology and proteomics for investigating protein structure, function, and interactions, as well as for constructing defined protein conjugates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-azidopentyl)-2-iodoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IN4O/c8-6-7(13)10-4-2-1-3-5-11-12-9/h1-6H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIYTIHWMVDFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)CI)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 5-Azidopentylamine with Iodoacetyl Chloride

A widely documented method involves the direct alkylation of 5-azidopentylamine using iodoacetyl chloride under mild conditions. In this approach, 5-azidopentylamine is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C under nitrogen atmosphere. Pyridine is added as a base to scavenge HCl generated during the reaction, followed by dropwise addition of iodoacetyl chloride. The mixture is stirred for 2–4 hours, after which the product is extracted into DCM, washed with dilute HCl to remove excess pyridine, and purified via silica gel chromatography. This method typically yields 70–75% of the target compound, with purity exceeding 95% as confirmed by reversed-phase HPLC.

Key challenges include the moisture sensitivity of iodoacetyl chloride and the potential for azide group decomposition under acidic conditions. To mitigate these risks, rigorous exclusion of moisture and maintenance of low temperatures (0–5°C) are essential.

Nucleophilic Substitution Using Iodoacetamide Derivatives

An alternative route employs nucleophilic substitution between 5-azidopentylamine and pre-activated iodoacetamide intermediates. For instance, N-hydroxysuccinimide (NHS)-activated iodoacetamide is reacted with 5-azidopentylamine in dimethylformamide (DMF) at room temperature. The reaction proceeds via displacement of the NHS ester, forming the desired amide bond. After 12 hours, the product is precipitated using ice-cold diethyl ether and recrystallized from ethanol/water mixtures. This method achieves moderate yields (60–65%) but offers superior selectivity for the primary amine, minimizing side reactions.

Optimization of Reaction Conditions

Solvent Systems and Temperature

Comparative studies highlight the impact of solvent polarity on reaction efficiency. Polar aprotic solvents like DMF facilitate higher conversion rates in nucleophilic substitution reactions due to improved solubility of the iodoacetamide intermediate. By contrast, DCM is preferred for alkylation routes to prevent azide degradation. Elevated temperatures (>25°C) risk azide decomposition, as evidenced by Fourier-transform infrared (FTIR) spectroscopy showing loss of the characteristic 2,100 cm⁻¹ N₃⁻ stretch.

Stoichiometry and Catalysis

Stoichiometric excess of iodoacetyl chloride (1.5–2.0 equivalents) ensures complete consumption of 5-azidopentylamine, while catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate acylation kinetics. Kinetic profiling via LC-MS reveals that DMAP reduces reaction time from 6 hours to 2 hours without compromising yield.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 6.51 (br s, 1H, NH), 3.25 (t, J = 6.8 Hz, 2H, NCH₂), 3.10 (s, 2H, ICH₂CO), 2.95 (t, J = 7.2 Hz, 2H, CH₂N₃), 1.60–1.45 (m, 4H, CH₂), 1.40–1.30 (m, 2H, CH₂).
  • ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 51.3 (NCH₂), 48.9 (ICH₂), 39.5 (CH₂N₃), 28.7, 26.4, 23.9 (CH₂).

Mass Spectrometry:
High-resolution electrospray ionization (HR-ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 313.9978 (calculated for C₇H₁₃IN₄O: 313.9982).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) demonstrates >98% purity, with a retention time of 12.3 minutes under isocratic conditions (60:40 H₂O:MeCN).

Applications in Chemical Biology

This compound serves dual roles in bioorthogonal labeling:

  • Thiol-Specific Protein Modification: The iodoacetamide group selectively alkylates cysteine residues, enabling site-specific protein conjugation. Studies using BODIPY-iodoacetamide analogs demonstrate efficient labeling of serum albumin thiols within 30 minutes at 50 μM concentrations.
  • Click Chemistry Compatibility: The azide moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating modular attachment of fluorescent tags or affinity handles.

Chemical Reactions Analysis

Types of Reactions

N-(5-Azidopentyl)-2-iodoacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodoacetamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Click Chemistry:

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like thiols, amines, and alcohols. The reaction typically occurs under mild conditions with the use of a base.

    Click Chemistry: Copper(I) catalysts such as copper(I) iodide are used, often in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA).

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides.

    Click Chemistry: The major products are 1,2,3-triazoles.

    Reduction: The primary product is the corresponding amine.

Scientific Research Applications

Chemical Properties and Reactivity

N-(5-Azidopentyl)-2-iodoacetamide features an azide group and an iodoacetamide moiety, which confer unique reactivity profiles. The azide group allows for click chemistry applications, while the iodoacetamide part facilitates selective modification of cysteine residues in proteins. This dual functionality makes it a versatile tool in chemical biology.

Bioconjugation and Drug Delivery

Overview:
Bioconjugation involves the attachment of biomolecules to drugs or diagnostic agents to enhance their efficacy and specificity. This compound can be used to create stable conjugates with proteins, peptides, or other therapeutic agents.

Key Features:

  • Selective Targeting: The iodoacetamide reacts with cysteine residues, allowing for specific targeting of proteins.
  • Enhanced Stability: Conjugation can improve the stability of therapeutic agents against enzymatic degradation.

Applications:

  • Therapeutic Conjugates: Used to develop antibody-drug conjugates (ADCs) that deliver cytotoxic agents directly to cancer cells.
  • Diagnostic Agents: Facilitates the attachment of imaging agents to specific proteins for enhanced imaging in diagnostic applications.

Protein Modification

Overview:
The ability to modify proteins selectively is crucial for understanding their function and developing therapeutics. This compound allows researchers to label proteins for various studies.

Key Features:

  • Cysteine Modification: The compound reacts quickly with cysteine residues, which is advantageous for time-sensitive experiments.
  • Fluorescent Labeling: It can be used in conjunction with fluorescent probes for visualizing protein interactions in live cells.

Applications:

  • Mass Spectrometry: Used as a derivatization reagent to enhance the detection of metabolites and proteins by mass spectrometry.
  • Structural Biology: Aids in studying protein folding and interactions through selective labeling.

Case Study 1: Therapeutic Development

A recent study utilized this compound to create a novel ADC targeting HER2-positive breast cancer cells. The conjugate demonstrated enhanced cytotoxicity compared to non-targeted therapies, highlighting the potential of this compound in targeted cancer therapies.

Case Study 2: Imaging Applications

In another investigation, researchers employed this compound to label specific proteins involved in metabolic pathways. This labeling allowed for real-time imaging of metabolic changes in live cells, providing insights into cellular responses under different conditions.

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
BioconjugationAttachment of drugs/diagnostic agents to biomoleculesImproved targeting and stability
Protein ModificationSelective modification of cysteine residuesEnhanced detection and understanding of function
Therapeutic DevelopmentCreation of antibody-drug conjugatesIncreased efficacy against specific targets
ImagingFluorescent labeling for visualizationReal-time monitoring of cellular processes

Mechanism of Action

The mechanism of action of N-(5-Azidopentyl)-2-iodoacetamide largely depends on the specific application. In click chemistry, the azide group reacts with alkynes to form triazoles, a process that is highly efficient and selective. The iodoacetamide moiety can react with nucleophiles, allowing for the modification of biomolecules or other substrates. The molecular targets and pathways involved vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Case Studies

Protein Alkylation and Crosslinking Inhibition

  • In annexin A2 studies, 2-iodoacetamide derivatives (e.g., unmodified iodoacetamide) alkylate cysteine residues (e.g., Cys-9), preventing disulfide bond formation and oxidative dimerization . This compound could achieve similar thiol blocking while enabling downstream azide-based tagging.

Bioorthogonal Labeling Efficiency

  • Azide- and alkyne-bearing iodoacetamides show >90% conjugation efficiency in click chemistry applications, though reaction kinetics vary with substituent steric effects .

Biological Activity

N-(5-Azidopentyl)-2-iodoacetamide is a compound of interest in biochemical research due to its unique structural features and potential applications in protein modification and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains an azide group, which is known for its reactivity in click chemistry, and an iodoacetamide moiety, which can react with nucleophilic sites on proteins, particularly cysteine residues. This dual functionality allows for selective labeling and modification of biomolecules.

The biological activity of this compound primarily involves its ability to form covalent bonds with thiol groups in proteins. The iodoacetamide group reacts with the sulfhydryl (-SH) groups of cysteine residues, leading to irreversible modifications that can affect protein function, stability, and interactions.

  • Covalent Modification : The reaction between the iodoacetamide moiety and cysteine residues results in the formation of thioether bonds. This modification can alter the conformation and activity of target proteins.
  • Azide Reactivity : The azide group can undergo click reactions with alkynes, facilitating the tagging of proteins for further analysis or therapeutic targeting.

1. Protein Labeling

This compound has been utilized in proteomics for the selective labeling of proteins. Its ability to modify cysteine residues allows researchers to track protein interactions and dynamics within cellular environments.

2. Therapeutic Potential

The compound's reactivity with cysteine residues has implications for drug design, particularly in developing inhibitors for cysteine-dependent enzymes. For instance, studies have shown that similar compounds can inhibit viral proteases by targeting their active sites, which often contain reactive cysteine residues.

Case Study 1: Protein Interaction Studies

In a study involving human OCI-AML2 cells, researchers employed this compound to investigate protein modifications under various conditions. The results indicated significant changes in protein interactions following treatment, highlighting the compound's utility in understanding cellular signaling pathways .

Case Study 2: Inhibition of Viral Proteases

Research focusing on cysteine-reactive electrophiles demonstrated that compounds similar to this compound could effectively inhibit SARS-CoV-2 protease activity. The inhibition was dose-dependent, showcasing the potential for developing antiviral agents targeting viral cysteine proteases .

Data Tables

Property Value
Molecular FormulaC₉H₁₄N₄O₂I
Molecular Weight292.14 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO
Biological Activity Effect
Cysteine ModificationIrreversible binding
Protein LabelingEffective tracking
Viral Protease InhibitionDose-dependent inhibition

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